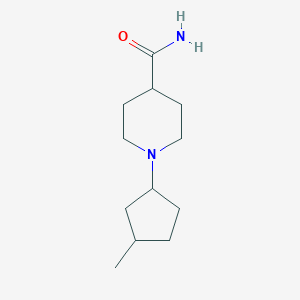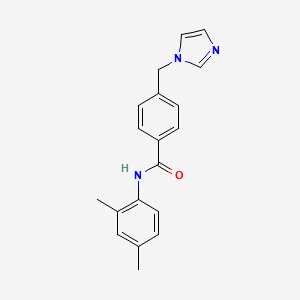![molecular formula C24H26N2O3 B6055741 methyl 4-{5-methyl-4-[(3-phenyl-1-piperidinyl)methyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B6055741.png)
methyl 4-{5-methyl-4-[(3-phenyl-1-piperidinyl)methyl]-1,3-oxazol-2-yl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{5-methyl-4-[(3-phenyl-1-piperidinyl)methyl]-1,3-oxazol-2-yl}benzoate, commonly referred to as MPOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, MPOB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in the survival and proliferation of cancer cells. In Alzheimer's disease, MPOB has been shown to inhibit the aggregation of beta-amyloid peptides by binding to the hydrophobic pockets of beta-amyloid fibrils. In inflammation, MPOB has been shown to inhibit the NF-κB pathway, which is known to play a crucial role in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
MPOB has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MPOB has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth. In Alzheimer's disease, MPOB has been shown to inhibit the aggregation of beta-amyloid peptides, which leads to the prevention of neurotoxicity. In inflammation, MPOB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which leads to the reduction of inflammation.
实验室实验的优点和局限性
MPOB has several advantages for lab experiments, such as its high purity and solubility, which makes it an ideal compound for in vitro and in vivo studies. However, MPOB has some limitations, such as its relatively high cost and limited availability, which may hinder its widespread use in research.
未来方向
There are several future directions for research on MPOB. One direction is to explore the potential therapeutic applications of MPOB in other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Another direction is to investigate the structure-activity relationship of MPOB to design more potent and selective analogs. Furthermore, the mechanism of action of MPOB needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more efficient and cost-effective synthesis methods for MPOB is also an important area of research.
Conclusion:
In conclusion, MPOB is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis method of MPOB has been optimized to provide a scalable and reproducible route for its synthesis. MPOB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. The mechanism of action of MPOB is not fully understood, but it is believed to involve the modulation of various signaling pathways. MPOB has several advantages for lab experiments, such as its high purity and solubility, but it also has some limitations, such as its relatively high cost and limited availability. There are several future directions for research on MPOB, such as exploring its potential therapeutic applications in other diseases, investigating its structure-activity relationship, and elucidating its mechanism of action.
合成方法
The synthesis method of MPOB involves the condensation of 2-amino-5-methylbenzoic acid with 3-phenyl-1-piperidinemethanol in the presence of triethylamine and isobutyl chloroformate. The resulting intermediate is then reacted with 2-bromo-5-methyl-4-(p-tolyl)oxazole to give MPOB in good yield and purity. The synthesis method has been optimized to provide a scalable and reproducible route for the synthesis of MPOB.
科学研究应用
MPOB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, MPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, MPOB has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. In inflammation research, MPOB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17-22(16-26-14-6-9-21(15-26)18-7-4-3-5-8-18)25-23(29-17)19-10-12-20(13-11-19)24(27)28-2/h3-5,7-8,10-13,21H,6,9,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMWVGUPZHLANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN3CCCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)

![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6055677.png)
![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6055704.png)

![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6055717.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6055734.png)
![1-(4-chlorophenyl)-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6055736.png)
